2-环辛基乙胺

描述

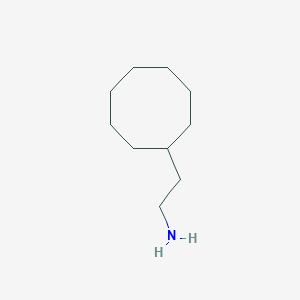

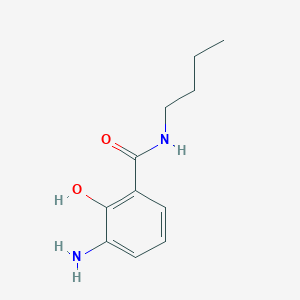

2-Cyclooctyl-ethylamine is an organic compound with the molecular formula C10H21N. It is a derivative of cycloalkanes, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring .

Synthesis Analysis

The synthesis of 2-Cyclooctyl-ethylamine could potentially involve several chemical transformations. For instance, a continuous flow synthesis of a similar compound, 2-(1-cyclohexenyl)ethylamine, was developed starting from cyclohexanone . This process involved five chemical transformations and was carried out in an integrated flow platform with in-line separation and without any intermediate purification .Molecular Structure Analysis

The molecular structure of 2-Cyclooctyl-ethylamine can be analyzed using various methods. For instance, a tool named “What is this? (WIT)” has been proposed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis

Amines, such as 2-Cyclooctyl-ethylamine, can undergo various chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides, undergo nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and can be alkylated with potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide so formed .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyclooctyl-ethylamine can be determined using various methods. For instance, its molecular weight is 155.28 g/mol. Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen .科学研究应用

合成和抗抑郁活性

2-环辛基乙胺衍生物因其潜在的抗抑郁活性而被探索。这些衍生物表现出抑制神经递质摄取的能力,并具有潜在的抗抑郁特性,这从它们在评估各种抗抑郁活性标志物的啮齿动物模型中的表现中可以看出。例如,1-[1-(3,4-二氯苯基)-2-(二甲氨基)乙基]环己醇和1-[2-(二甲氨基)-1)-(4-甲氧基苯基)乙基]环己醇在大鼠松果体中显示出显著作用,与抗抑郁活性的快速发作相关 (Yardley 等人,1990)。

血清素受体激动剂的合成

2-环辛基乙胺衍生物已被用于合成 5-HT 血清素受体激动剂。制定了一个方案,从双[(三甲基甲硅烷基)氧基]环丁烯构建 3-(2-溴乙基)苯并呋喃和 2-(苯并呋喃-3-基)乙胺,强调了这些衍生物合成生物活性化合物和天然产物的潜力 (Porcu 等人,2018)。

用于 N-取代 1-氨基吲哚的电化学方法

已开发出一种电化学方法,利用 N-取代的 2-(邻硝基苯基)乙胺有效地获得 N-烷基和 N-芳基取代的 1-氨基吲哚。该方法促进了 N-取代杂环的生产,有利于各种科学研究应用 (Frontana-Uribe 等人,1999)。

不对称催化

2-环辛基乙胺衍生物已用于不对称催化中。例如,市售化合物伯胺 (R)-(+)-1-(1-萘基)乙胺的环钯化已被描述用于单齿膦的拆分。这突出了 2-环辛基乙胺衍生物在催化应用中的多功能性 (Albert 等人,1997)。

药物合成和生物学评价

2-环辛基乙胺结构构成了各种药物合成和生物学评价的基础。例如,从 2-环辛基乙胺衍生的 N-(芳基乙基)-N-烷基-2-(1-吡咯烷基)乙胺已合成并评估了在西格玛受体上的结合亲和力,证明了它们作为治疗剂的潜力 (de Costa 等人,1992)。

作用机制

While the specific mechanism of action for 2-Cyclooctyl-ethylamine is not mentioned in the search results, amines in general can have various biological effects. For instance, β2-agonists, a group of drugs that contain one or more stereogenic centers in their structure, can induce stimulation of the sympathetic nervous system either by direct action on adrenergic receptors or by indirect action, causing flushing of endogenous catecholamines .

安全和危害

未来方向

The future directions for 2-Cyclooctyl-ethylamine could involve its use in the synthesis of more complex organic compounds. For instance, 2-(1-cyclohexenyl)ethylamine is an important intermediate to construct a series of morphinans . Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures .

Relevant Papers Several relevant papers were found during the search. For instance, one paper discusses the decreasing brain epinephrine levels with 2-Cyclooctyl-2-hydroxyethylamine . Another paper discusses the electrochemical reduction of acetonitrile to ethylamine .

属性

IUPAC Name |

2-cyclooctylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c11-9-8-10-6-4-2-1-3-5-7-10/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLNFXZMOWHGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650889 | |

| Record name | 2-Cyclooctylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-94-9 | |

| Record name | 2-Cyclooctylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-](/img/structure/B1507462.png)

![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)